molecular formula C9H7NO3 B184148 (3-Cyanophenoxy)acetic Acid CAS No. 1879-58-9

(3-Cyanophenoxy)acetic Acid

Cat. No. B184148
CAS RN: 1879-58-9
M. Wt: 177.16 g/mol
InChI Key: UXBVJOUILGIGHW-UHFFFAOYSA-N
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Description

“(3-Cyanophenoxy)acetic Acid” is a chemical compound with the molecular formula C9H7NO3 . It has a molecular weight of 177.16 g/mol .


Synthesis Analysis

The synthesis of “this compound” involves several steps . The process includes the use of sodium hydroxide, (benzotriazo-1-yloxy)tris (dimethylamino)phosphonium hexafluorophosphate, and trifluoroacetic acid . The reaction conditions vary for each step, including different temperatures and durations .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C9H7NO3 . The InChI key for this compound is UXBVJOUILGIGHW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a density of 1.324 g/cm3 and a boiling point of 352.235°C at 760 mmHg . The compound is slightly soluble in water .

Scientific Research Applications

  • Biosynthesis of 3-Hydroxypropionic Acid : This study details the biosynthesis of 3-hydroxypropionic acid (3-HP) from CO2 in cyanobacteria, demonstrating a sustainable method of producing this important chemical directly from sunlight and CO2 (Wang et al., 2016).

  • Synthesis of Novel Compounds : Research on the synthesis and characterization of novel 3-fluoro-4-cyanophenol esters of substituted phenoxy acetic acids, using 3-fluoro-4-cyanophenol as a leading compound, was conducted (Shi-tao, 2013).

  • Phloretic Acid in Polybenzoxazine : This study explores phloretic acid as a renewable building block for enhancing the reactivity of molecules with benzoxazine rings, showing its potential as a sustainable alternative to phenol (Trejo-Machin et al., 2017).

  • Fluorescence Turn-on Chemosensor : Research on a new fluorescence turn-on chemosensor for detecting Al(3+) in living cells, utilizing the aggregation-induced-emission effect and complexation capability of carboxyl (Gui et al., 2015).

  • Dye-Sensitized Solar Cells (DSSCs) : The design, synthesis, and photovoltaic performance of new D-π-A-π-A architectured organic chromophores derived from (Z)-3-(9-hexyl-9H-carbazol-3-yl)-2-(thiophen-2-yl) acrylonitrile scaffold for DSSCs were studied (Naik et al., 2017).

  • 3-Hydroxypropionic Acid Production in Klebsiella pneumoniae : A study demonstrating high-yield production of 3-hydroxypropionic acid in Klebsiella pneumoniae through systematic optimization of glycerol metabolism (Li et al., 2016).

  • Molecular Inclusion in Functionalized Macrocycles : Research on the crystal and molecular structure of acetic acid clathrates formed by cyclo{tetrakis[(5-t-butyl-2-acetoxy-1,3-phenylene)methylene]}, relevant for understanding molecular interactions (Rizzoli et al., 1982).

  • Synthesis of 1,3,4-Thiadiazole Derivatives : This study discusses the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid and their antimicrobial evaluations (Noolvi et al., 2016).

Safety and Hazards

Handling “(3-Cyanophenoxy)acetic Acid” requires appropriate safety measures. It is harmful if inhaled, comes in contact with skin, or if swallowed . Protective equipment such as approved mask/respirator, suitable gloves/gauntlets, protective clothing, and eye protection should be used .

Future Directions

While specific future directions for “(3-Cyanophenoxy)acetic Acid” are not mentioned in the retrieved data, the compound’s potential applications in various fields such as medicinal chemistry and pharmaceuticals can be explored .

properties

IUPAC Name

2-(3-cyanophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-4H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBVJOUILGIGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60481154
Record name 2-(3-cyanophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1879-58-9
Record name 2-(3-Cyanophenoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1879-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-cyanophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of 3-hydroxybenzonitrile (100 mg, 0.840 mmol) in MeCN (5 mL) was added ethyl bromoacetate (209 mg, 1.26 mmol) and K2CO3 (350 mg, 2.52 mmol). The mixture was stirred at 80° C. for 4 hours until TLC showed completion of the reaction. The mixture was filtered and the filtrate concentrated. NaOH (67 mg, 1.68 mmol) and water:EtOH (1:1, 10 mL) was added to the residue and the mixture stirred at 50° C. for 4 hours. After cooling, the mixture was acidified by 1M HCl, extracted with ethyl acetate (2×30 mL). The combined extracts were washed with brine (30 mL), dried over anhydrous Na2SO4 and concentrated. The residue was used directly in the next step. LCMS (m/z): 178.0 (M+1).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
209 mg
Type
reactant
Reaction Step Two
Name
Quantity
350 mg
Type
reactant
Reaction Step Two
Name
Quantity
67 mg
Type
reactant
Reaction Step Three
Name
water EtOH
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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